5-(3,5-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
5-(3,5-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms and methoxy groups in its structure suggests enhanced metabolic stability and potential interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can be achieved through a multi-step process involving the following key steps:
Formation of the pyrazole ring: This can be done by reacting 3,4-dimethoxyphenylhydrazine with an appropriate diketone under acidic conditions.
Cyclization to form the pyrazolo[1,5-a]pyrazine core: The intermediate pyrazole is then subjected to cyclization with a suitable reagent, such as a halogenated benzyl compound, under basic conditions.
Introduction of the difluorobenzyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The pyrazine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as an anticancer agent due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of 5-(3,5-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The methoxy groups may also play a role in modulating the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-b]pyridines
- Pyrazolo[3,4-b]quinolines
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[1,5-a]quinazolines
Uniqueness
5-(3,5-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to the specific combination of fluorine and methoxy substituents, which can enhance its biological activity and stability compared to other similar compounds .
Properties
IUPAC Name |
5-[(3,5-difluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O3/c1-28-19-4-3-14(9-20(19)29-2)17-11-18-21(27)25(5-6-26(18)24-17)12-13-7-15(22)10-16(23)8-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAWNTNMBYILEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC(=C4)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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